molecular formula C9H12N2 B1396140 (5-Cyclopropylpyridin-3-yl)methanamine CAS No. 852877-60-2

(5-Cyclopropylpyridin-3-yl)methanamine

Cat. No.: B1396140
CAS No.: 852877-60-2
M. Wt: 148.2 g/mol
InChI Key: KMPVDFBSLSKVMG-UHFFFAOYSA-N
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Description

(5-Cyclopropylpyridin-3-yl)methanamine: is a chemical compound with the molecular formula C9H12N2. It belongs to the class of arylalkylamines and has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of Pyridine Derivatives: One common method involves the reduction of 5-cyclopropylpyridine-3-carboxylic acid or its derivatives using reducing agents such as sodium borohydride in methanol.

    Nucleophilic Substitution: Another method includes the nucleophilic substitution of halogenated pyridine derivatives with amines under basic conditions.

Industrial Production Methods: Industrial production often involves the vapor phase condensation reactions of ethanol or methanol with compounds such as formaldehyde and ammonia in the presence of zeolites .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes and ketones using oxidizing agents like PhI(OAc)2 in combination with TEMPO.

    Reduction: It can be reduced to form various amine derivatives using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: PhI(OAc)2 and TEMPO in mild conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated pyridine derivatives and amines under basic conditions.

Major Products Formed:

    Oxidation: Aldehydes and ketones.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.

Biology:

  • Investigated for its potential role in biological systems and as a precursor for biologically active compounds.

Medicine:

  • Explored for its therapeutic potential in various medical applications.

Industry:

  • Utilized in the production of industrial chemicals and materials.

Mechanism of Action

The mechanism by which (5-Cyclopropylpyridin-3-yl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

    (5-Cyclopropylpyridin-2-yl)methanamine: Similar in structure but differs in the position of the cyclopropyl group.

    (5-Cyclopropylpyridin-4-yl)methanamine: Another structural isomer with the cyclopropyl group at a different position.

Uniqueness: (5-Cyclopropylpyridin-3-yl)methanamine is unique due to its specific structural configuration, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(5-cyclopropylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-4-7-3-9(6-11-5-7)8-1-2-8/h3,5-6,8H,1-2,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPVDFBSLSKVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717379
Record name 1-(5-Cyclopropylpyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852877-60-2
Record name 5-Cyclopropyl-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852877-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Cyclopropylpyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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